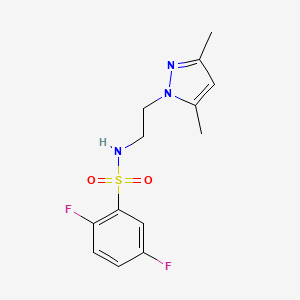

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For example, pyrazole derivatives can be synthesized through the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization for Medicinal Applications

A study by Küçükgüzel et al. (2013) elaborated on the synthesis and characterization of celecoxib derivatives, including compounds related to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide, as potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. The derivatives demonstrated significant biological activities, highlighting their therapeutic potential without causing notable tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib, thus suggesting their development into therapeutic agents (Küçükgüzel et al., 2013).

Electrochemical Applications

Ertem et al. (2017) reported on the electrochemical characterization and synthesis of new metallophthalocyanines containing 4-aminoantipyrine moieties on peripheral positions, showcasing a novel application of sulfonamide derivatives in the development of electrochemical sensors or catalytic agents. These complexes displayed unique redox behaviors, indicating their utility in electrochemical applications and as potential materials for the development of new types of sensors or catalysts (Ertem et al., 2017).

Antimicrobial and Antifungal Activities

Research by Hassan (2013) introduced a series of 2-pyrazoline derivatives synthesized from α,β-unsaturated ketones, bearing benzenesulfonamide moieties. These derivatives were evaluated for their antibacterial and antifungal activities, providing insight into the potential of sulfonamide derivatives in combating microbial infections. The study underscores the significance of sulfonamide derivatives in the development of new antimicrobial agents (Hassan, 2013).

Photocatalytic Applications

Castellanos et al. (2012) investigated bis(3,5-dimethylpyrazol-1-yl)acetate bound to titania and complexed to molybdenum dioxido as a bidentate N,N′-ligand. This study demonstrated the photocatalytic potential of sulfonamide derivatives in arylalkane oxidation by O2 under visible light, suggesting their application in environmental remediation and green chemistry (Castellanos et al., 2012).

Anticancer Properties

A novel compound synthesized by Zhang and Shi-jie (2010), featuring a sulfonamide group, exhibited unexpected anticancer properties. This highlights the ongoing research into sulfonamide derivatives for potential therapeutic applications in cancer treatment, indicating the diverse applicability of these compounds in medicinal chemistry (Zhang & Shi-jie, 2010).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2,5-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2N3O2S/c1-9-7-10(2)18(17-9)6-5-16-21(19,20)13-8-11(14)3-4-12(13)15/h3-4,7-8,16H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUNGWUQQVHYED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNS(=O)(=O)C2=C(C=CC(=C2)F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-fluorophenyl)methylsulfanyl]-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide](/img/structure/B2852380.png)

![N-(3,4-dimethylphenyl)-2-((6-(3-methoxypropyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2852381.png)

![N-[2-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2852385.png)

![2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2852386.png)

![2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2852388.png)

![7-Methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2852395.png)

![Methyl 2-[2-[2-(4-nitroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2852399.png)